4-(2-Cbz-aminoethyl)benzoic acid
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Overview
Description
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C16H17NO4. It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected aminoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound might interact with various biological targets, depending on its specific structure and the presence of functional groups.
Mode of Action
It’s known that benzylic compounds can undergo various reactions, such as sn1, sn2, and e1 reactions . In the case of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, it’s plausible that the compound could interact with its targets through similar mechanisms, leading to changes in the targets’ function or structure.
Biochemical Pathways
The compound’s structure suggests that it might be involved in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, could participate in these reactions, potentially affecting various biochemical pathways.
Result of Action
Given its potential involvement in sm cross-coupling reactions , it’s plausible that the compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminoethylbenzoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling Reaction: The protected aminoethylbenzoic acid is then coupled with benzoic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is typically performed at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Aminoethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
4-(2-(tert-Butoxycarbonylamino)ethyl)benzoic acid: Features a different protective group, offering distinct reactivity and stability.
4-(2-(Acetylamino)ethyl)benzoic acid: Contains an acetyl group, which provides different chemical properties.
Uniqueness
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is unique due to its benzyloxycarbonyl protection, which offers selective reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where controlled reactions are essential.
Properties
CAS No. |
121632-81-3 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-(2-amino-3-oxo-3-phenylmethoxypropyl)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c18-15(10-12-6-8-14(9-7-12)16(19)20)17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) |
InChI Key |
YIVHEQDNFAVXIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)C(=O)O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
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